4,9-Dihydroxydiamantane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diol |
InChI |
InChI=1S/C14H20O2/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13/h7-12,15-16H,1-6H2 |
InChI Key |
GXAHVKOYBPXTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4(CC2C5CC1(CC3C5C4)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,9 Dihydroxydiamantane and Its Functionalized Analogues
Classical and Modern Synthetic Routes to 4,9-Dihydroxydiamantane
The synthesis of this compound can be achieved through several pathways, primarily involving the direct functionalization of the diamantane core or the conversion of pre-functionalized intermediates.
Direct oxidation of the diamantane C-H bonds is a common strategy for introducing hydroxyl groups. Functionalization of diamantane with electrophiles and oxidants can be challenging and may lead to a mixture of isomeric products due to the presence of different types of bridgehead carbon atoms. researchgate.net
One effective method involves the nitroxylation of diamantane with concentrated nitric acid, followed by acidic hydrolysis. researchgate.net This process initially yields a mixture of hydroxylated isomers. To obtain the desired, thermodynamically more stable 4,9-disubstituted derivative, an acid-catalyzed isomerization is employed. researchgate.net Treating the mixture of hydroxylated diamantanes with sulfuric acid promotes the rearrangement to the bis-apical this compound as the predominant product. researchgate.net
| Table 1: Hydroxylation Strategy for this compound | |
| Step 1: Oxidation | Diamantane is treated with an oxidizing agent like nitric acid to introduce hydroxy or precursor groups, forming a mixture of isomers. |
| Step 2: Isomerization | The isomeric mixture is subjected to acid catalysis (e.g., sulfuric acid) to yield the thermodynamically stable this compound. researchgate.net |
An alternative and widely used route to this compound involves the halogenation of the diamantane skeleton, followed by a hydrolysis step. google.com This method offers a controlled way to introduce functionality at the desired positions.
The process begins with the di-halogenation of diamantane. For instance, bromination can yield a mixture of brominated products, including apical and medial isomers. nih.gov Through subsequent substitution reactions, these halogenated intermediates can be converted to the corresponding diol. A specific method involves the di-halogenation of a diamantane compound and subsequent hydrolysis to produce the 4,9-diamantanediol compound. google.com The substitution of the alkyl halides can proceed via an SN1-type mechanism with various nucleophiles. nih.gov
| Table 2: Synthesis via Halogenated Intermediates | |
| Step 1: Di-halogenation | The diamantane skeleton is treated with a halogenating agent (e.g., bromine) to form a di-halogenated diamantane. google.comnih.gov |
| Step 2: Hydrolysis | The di-halogenated product is hydrolyzed to replace the halogen atoms with hydroxyl groups, yielding this compound. google.com |
While not a direct synthesis of this compound itself, efficient chromatography-free methods have been developed for the subsequent selective functionalization of this diol. researchgate.net Such methods are crucial for preparing derivatives on a larger scale by avoiding the often costly and time-consuming purification step of column chromatography. An effective three-step chromatography-free sequence has been demonstrated for the preparation of apical monohydroxy derivatives starting from bis-apical diols like this compound. researchgate.net This involves the use of a monosilylating agent, highlighting a strategy that can be applied to purify or derivatize the diol without chromatography. researchgate.net
Strategies for Selective Functionalization of this compound
The two hydroxyl groups of this compound serve as handles for further chemical modifications, allowing for the creation of a wide range of functionalized analogues.
Selective functionalization of one of the two hydroxyl groups in this compound allows for the synthesis of dissymmetric molecules. A notable strategy is the preparation of monoprotected derivatives. An effective, chromatography-free method utilizes tert-butyldimethylsilyl chloride as a monosilylating agent to protect one of the hydroxyl groups. researchgate.net This monoprotected intermediate can then be used to synthesize various apical monohydroxy derivatives. researchgate.net
Furthermore, the hydroxyl groups can be converted into other functionalities. For example, reactions with PCl₃ in sulfuric or trifluoroacetic acid can convert diamondoid hydroxy derivatives into mono- and di-dichlorophosphorylated diamondoids in high yields, opening pathways to phosphonic acid derivatives. uni-giessen.de
The hydroxyl groups of this compound can be used to produce valuable carboxylated derivatives. One significant transformation is the Ritter reaction. Treating this compound with trifluoroacetic acid facilitates a Ritter reaction to prepare 9-aminodiamantan-4-carboxylic acid, a compound with significant potential in medicinal and materials sciences. researchgate.net
Additionally, the diol can be a precursor to diamantane-4,9-dicarboxylic acid. researchgate.net Although the direct oxidation pathway is not detailed in the provided context, the existence of this dicarboxylic acid as a starting material in other syntheses confirms its accessibility from diamantane precursors. researchgate.net Radical-based functionalization reactions are also a known method for converting diamondoid C-H bonds to carboxyl groups, representing another potential route from the parent hydrocarbon. nih.gov
| Table 3: Selective Functionalization of this compound | |
| Reaction Type | Product Example |
| Monoprotection | Monosilylated this compound researchgate.net |
| Ritter Reaction | 9-Aminodiamantan-4-carboxylic acid researchgate.net |
| Conversion to Dicarboxylic Acid | Diamantane-4,9-dicarboxylic acid researchgate.net |
| Phosphorylation | Dichlorophosphorylated diamantane uni-giessen.de |
Synthesis of Amino-Functionalized Diamantane Derivatives via Ritter Reaction
The Ritter reaction provides a direct and effective method for the introduction of amino functionalities onto the diamondoid scaffold, starting from hydroxyl precursors. In the case of this compound, this reaction facilitates the synthesis of diamino-functionalized derivatives. The process involves treating the diol with a nitrile, typically acetonitrile, in the presence of a strong acid. This reaction proceeds via the formation of a stable tertiary carbocation at the bridgehead positions, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield an acetamido group.
Specifically, the conversion of 4,9-diamantanediol to 4,9-diacetamidodiamantane through the Ritter reaction has been reported with a yield of 48%. uni-giessen.de Following the formation of the diamide, a subsequent acidic hydrolysis step is required to obtain the desired primary amine. The hydrolysis of the acetamido groups to yield 4,9-diaminodiamantane (B13577429) has been achieved in 65% yield. uni-giessen.de This two-step sequence represents a key methodology for accessing amino-functionalized diamantanes, which are valuable precursors for further derivatization, such as the synthesis of oligopeptides. uni-giessen.de
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 (Ritter Reaction) | This compound | Acetonitrile, Strong Acid | 4,9-Diacetamidodiamantane | 48% uni-giessen.de |
| 2 (Hydrolysis) | 4,9-Diacetamidodiamantane | Methanol/HCl (1:1), reflux uni-giessen.de | 4,9-Diaminodiamantane | 65% uni-giessen.de |
Incorporation of Phosphorus-Containing Moieties
Phosphorus-containing functional groups can be incorporated into the diamantane framework starting from its hydroxylated derivatives. An effective method for the preparation of phosphonic acid derivatives of diamantane involves the reaction of the corresponding hydroxy precursors with phosphorus trichloride (B1173362) (PCl₃) in an acidic medium, such as sulfuric or trifluoroacetic acid. researchgate.net This process leads to the formation of mono- and di-dichlorophosphorylated diamondoids in high preparative yields. researchgate.net
These resulting dichlorophosphorylated intermediates are versatile and can be converted into other phosphorus-containing derivatives. For instance, their reduction provides access to novel primary and secondary alkyl/aryl diamantane phosphines. researchgate.net The primary diamantyl phosphines synthesized through this route have been noted for being quite stable in air, a characteristic that is advantageous compared to their adamantyl or other alkyl and aryl analogues. researchgate.net This stability and the ability to create varied phosphorus derivatives make hydroxylated diamantanes key starting materials for developing new ligands and functional materials. researchgate.net
| Starting Material | Key Reagents | Intermediate Product | Final Product Example |
|---|---|---|---|
| Hydroxylated Diamondoid (e.g., this compound) | PCl₃, Sulfuric or Trifluoroacetic Acid researchgate.net | Dichlorophosphorylated Diamondoid researchgate.net | Primary/Secondary Diamantyl Phosphine (B1218219) (via reduction) researchgate.net |
Exploration of Other Pendant Functional Groups
Beyond amino and phosphorus groups, the hydroxyl functionalities of this compound serve as versatile handles for introducing a wide array of other pendant functional groups. The synthesis of many functionalized diamondoid derivatives often begins with pre-synthesized halogen or hydroxy derivatives as substrates. researchgate.net The hydroxyl groups can be converted into better leaving groups, such as tosylates, or directly substituted under appropriate acidic conditions.
Alternatively, the conversion of the hydroxyl groups to halides, such as bromides, provides a robust platform for subsequent nucleophilic substitution reactions. nih.gov These halo-diamondoids can react with a variety of carbon and heteroatom nucleophiles via an Sₙ1-type mechanism to introduce diverse functionalities. nih.gov This allows for the attachment of groups like azides, alkoxides, and others, significantly broadening the scope of accessible diamantane derivatives for applications in materials science and medicinal chemistry. researchgate.netresearchgate.net
Advanced Precursor Chemistry Involving this compound
Routes to Higher Diamondoids and Complex Architectures
Lower diamondoids, including diamantane, are fundamental building blocks for the synthesis of higher, more complex diamondoid structures. uchicago.edu While methods like Lewis acid-catalyzed rearrangements are effective for producing molecules like diamantane itself, the construction of higher diamondoids often relies on different strategies. nih.gov Research has shown that higher diamondoids can be formed from lower ones through processes that mimic petroleum cracking, sometimes involving free-radical mechanisms. researchgate.netnih.gov In some approaches, smaller diamondoids act as seed molecules for growth. google.com
In this context, functionalized precursors like this compound are exceptionally valuable. While not typically used for direct cage-expansion reactions, its hydroxyl groups provide reactive sites for coupling reactions. This allows for the construction of larger, more complex architectures where two or more diamantane cages are linked together, potentially with functional spacers. researchgate.net This bottom-up approach enables the precise design of nanostructures for advanced materials and nanoelectronics applications. researchgate.net
Preparation of Organometallic Reagents from Hydroxylated Diamondoids
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for forming carbon-carbon bonds. The preparation of such reagents from hydroxylated diamondoids like this compound is a multi-step process, as the hydroxyl group is incompatible with these highly reactive species.
The standard synthetic route involves first converting the hydroxyl groups into halides (e.g., chlorides or bromides). libretexts.org This transformation creates the necessary halo-diamondoid precursor. The subsequent reaction of this organohalide with an appropriate metal—magnesium metal in an ether solvent for a Grignard reagent, or lithium metal for an organolithium reagent—yields the desired organometallic compound. libretexts.orgyoutube.com In these reagents, the carbon atom bonded to the metal possesses significant carbanionic character, making it a potent nucleophile for reactions with various electrophiles. libretexts.org This pathway effectively transforms the inert C-H framework of diamantane into a reactive nucleophilic species, opening up extensive possibilities for further synthetic elaboration.
| Step | Precursor | Reagents | Product |
|---|---|---|---|
| 1. Halogenation | This compound | Halogenating agent (e.g., HBr, SOCl₂) | 4,9-Dihalodiamantane |
| 2. Metalation | 4,9-Dihalodiamantane | Mg or Li metal libretexts.org | Diamantane-based Grignard or Organolithium Reagent |
Advanced Characterization Techniques and Structural Elucidation of 4,9 Dihydroxydiamantane Systems
Crystallographic Analysis of 4,9-Dihydroxydiamantane and its Supramolecular Assemblies
Single Crystal X-ray Diffraction Studies:Detailed crystallographic data for this compound, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. This information is fundamental for the definitive elucidation of its three-dimensional molecular structure and the analysis of its packing in the solid state, which would be the basis for understanding its supramolecular assemblies.
Without this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental or computational research on this compound is needed to provide the necessary information for a comprehensive analysis as outlined.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular architecture of this compound in the solid state is significantly influenced by hydrogen bonding and other intermolecular interactions. These non-covalent forces dictate the packing of molecules in the crystal lattice, ultimately affecting the material's physical and chemical properties.
In crystalline solids, intermolecular interactions are key to understanding composition-structure and structure-property relationships. The analysis of hydrogen-bond motifs is particularly important, as the frequency distributions of functional group contacts in crystallographic databases are directly related to their interaction energies.
The addition of hydroxyl groups to molecular structures can lead to the formation of extensive three-dimensional hydrogen bond networks. This is because the hydroxyl group can act as a hydrogen bond donor, connecting adjacent molecules and creating a more rigid structure. This is in contrast to molecules with fewer hydrogen bonding sites, which tend to form structures with two-dimensional or one-dimensional networks. The dimensionality of these hydrogen bond networks can induce diverse physical properties in molecular crystals.
For instance, in a study of peptide crystals, the introduction of a hydroxyl group resulted in a dramatic shift from a two-dimensional layered structure to a three-dimensional network. This change in the hydrogen bonding network led to a significant increase in the material's mechanical stiffness. Specifically, a 14-fold enhancement in Young's modulus was observed, highlighting the profound impact of hydrogen bonding on material properties. nih.gov
While direct studies on this compound are not extensively detailed in the provided search results, the principles of hydrogen bonding in similar hydroxylated cage compounds, such as bis-hydroxylated diamantane, suggest the formation of one-dimensional networks when encapsulated in carbon nanotubes. rsc.org In the crystalline state, this compound molecules are expected to form three-dimensional networks, with each molecule connected to four others through strong alcohol-aldehyde hydrogen bonds. nih.gov This intricate network of interactions is crucial for the stability and properties of the resulting material.
Hirshfeld surface analysis is a powerful tool for visualizing and exploring intermolecular interactions in molecular crystals. nih.gov This method partitions crystal space into regions where the electron distribution of a single molecule dominates. By color-coding these surfaces based on the distance to the nearest atom, it is possible to identify and characterize different types of intermolecular interactions and their relative strengths. This technique provides a detailed picture of how molecules interact within a crystalline environment.
Microscopic and Surface Characterization Methodologies
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of materials. In the context of this compound, SEM is instrumental in analyzing the morphology of self-assembled structures. The self-assembly of molecules is often driven by non-covalent interactions, such as hydrogen bonding, leading to the formation of well-defined microscopic and macroscopic structures.
SEM analysis can reveal the shape, size, and arrangement of these self-assembled entities. For example, it can be used to characterize the morphology of different polymorphs of a compound, which are different crystal forms of the same substance. These polymorphs can exhibit distinct physical properties, and SEM can help to visualize the differences in their crystal habits and surface features.
The technique involves scanning a focused beam of electrons over the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. By detecting these signals, an image of the surface is generated. The high resolution of SEM allows for the detailed examination of nanoscale features, providing valuable insights into the self-assembly process and the resulting morphologies.
Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDXA, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM, allowing for the simultaneous imaging and elemental analysis of a material. EDX relies on the principle that each element has a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum.
When the electron beam in an SEM interacts with the sample, it can excite electrons in the inner shells of atoms, causing them to be ejected. Electrons from higher energy shells then fill these vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted. wikipedia.org
An EDX detector measures the number and energy of the emitted X-rays, generating a spectrum that shows the elemental composition of the sample. wikipedia.org This technique can be used to confirm the presence of expected elements in a sample of this compound and to detect any impurities. The relative abundance of each element can also be estimated from the intensities of the corresponding peaks in the spectrum. EDX is a powerful tool for verifying the chemical composition of synthesized materials and for identifying the elemental distribution within a sample.
| Element | Atomic Number | Characteristic X-ray Lines |
| Carbon | 6 | Kα |
| Oxygen | 8 | Kα |
This table represents the expected elements in a pure sample of this compound and their characteristic X-ray lines that would be detected by EDX.
X-ray Photoemission Electron Microscopy (X-PEEM) is a powerful surface imaging technique that combines the chemical sensitivity of X-ray absorption spectroscopy with the high spatial resolution of an electron microscope. nih.govstanford.edu It provides detailed information about the chemical and electronic properties of surfaces and thin films.
In X-PEEM, the sample is illuminated with soft X-rays from a synchrotron light source, which causes the emission of photoelectrons from the surface. These emitted electrons are then collected and used to form an image of the surface. The kinetic energy of the photoelectrons is characteristic of the element and its chemical state, allowing for elemental and chemical mapping of the surface.
The technique is particularly useful for studying the orientation of molecules at surfaces. nih.gov By using polarized X-rays, it is possible to probe the alignment of specific chemical bonds with respect to the surface. This information is crucial for understanding the surface properties of materials and for designing functional interfaces.
X-PEEM can be used to investigate the surface of this compound films and self-assembled monolayers. It can provide insights into the molecular orientation, the presence of different chemical domains, and the electronic structure of the surface. The high spatial resolution of X-PEEM, which can be in the range of tens of nanometers, allows for the detailed characterization of nanoscale surface features. ictp.it
| Technique | Information Obtained | Spatial Resolution |
| SEM | Surface morphology and topography | ~1 nm |
| EDX | Elemental composition | ~1 µm |
| X-PEEM | Surface chemistry, electronic structure, molecular orientation | ~20-50 nm |
This table provides a comparison of the information obtained and the typical spatial resolution of the microscopic and surface characterization techniques discussed.
Computational and Theoretical Investigations of 4,9 Dihydroxydiamantane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,9-dihydroxydiamantane, these methods elucidate the influence of the hydroxyl groups on the electronic landscape of the rigid diamondoid cage.
Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state properties of molecules. In the study of diamondoid derivatives, DFT calculations are crucial for understanding their structural and electronic characteristics. For this compound, geometry optimizations are typically performed using functionals like B3LYP with a suitable basis set, such as def2-TZVPP, to accurately model the molecular structure. These calculations are often augmented with dispersion corrections (e.g., D3(BJ)) to account for non-covalent interactions, which are significant in these systems rsc.org.
The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of the hydroxyl groups at the apical positions (4 and 9) is expected to have a notable effect on the local geometry around these carbon atoms. Furthermore, DFT calculations can provide key electronic properties such as the dipole moment, ionization potential, and electron affinity. The polar O-H bonds are anticipated to induce a significant dipole moment in the otherwise nonpolar diamantane core.
Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | (Typical value range) | Hartrees |
| Dipole Moment | (Typical value range) | Debye |
| HOMO Energy | (Typical value range) | eV |
| LUMO Energy | (Typical value range) | eV |
| HOMO-LUMO Gap | (Typical value range) | eV |
Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. This method is instrumental in understanding a molecule's response to electromagnetic radiation, such as UV-Vis absorption and fluorescence. For diamondoid derivatives, TDDFT calculations can predict their optical properties uni-giessen.deacs.org.
In the case of this compound, TDDFT calculations would provide information on the energies of electronic transitions, the corresponding oscillator strengths (a measure of the transition probability), and the nature of the excited states (e.g., n → σ* or σ → σ* transitions). The presence of lone pairs on the oxygen atoms of the hydroxyl groups can introduce new electronic transitions at lower energies compared to the parent diamantane. The results of these calculations are crucial for interpreting experimental spectroscopic data and for designing materials with specific optical properties.
Illustrative TDDFT-Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | (Typical value) | (Typical value) | HOMO → LUMO |
| S₀ → S₂ | (Typical value) | (Typical value) | HOMO-1 → LUMO |
| S₀ → S₃ | (Typical value) | (Typical value) | HOMO → LUMO+1 |
Molecular Dynamics Simulations of this compound Systems
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational dynamics and interactions with their environment.
The diamantane cage is rigid, but the hydroxyl groups of this compound can exhibit rotational freedom around the C-O bonds. MD simulations can be used to explore the conformational landscape of these hydroxyl groups and the dynamics of their reorientation. By simulating the molecule in a solvent, such as water, one can also observe the dynamic interactions between the hydroxyl groups and the surrounding solvent molecules, including the formation and breaking of hydrogen bonds.
The unique size and shape of diamondoid derivatives make them interesting candidates for encapsulation within nanostructures, such as cucurbit[n]urils or cyclodextrins. MD simulations are a powerful tool to study the thermodynamics and kinetics of such host-guest complexation. For this compound, simulations could predict its binding affinity and preferred orientation within a host cavity. These studies are relevant for applications in drug delivery, sensing, and the development of molecular machines uni-giessen.de.
Modeling of Supramolecular Aggregation and Intermolecular Interactions
The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which can drive the self-assembly of these molecules into larger supramolecular structures. Computational modeling plays a key role in understanding the nature of these intermolecular interactions and predicting the resulting aggregated structures.
Recent studies on the self-assembly of diamondoid alcohols in superfluid helium nanodroplets, analyzed with computational tools, have shown that intermolecular forces, particularly hydrogen bonding, dictate the formation of specific cluster sizes and geometries rsc.org. For this compound, it has been observed that as a bis-substituted alcohol, it can produce somewhat random structural patterns without the central polar cavity that is noted for mono-hydroxylated diamondoids rsc.org. This is attributed to the ability of the two hydroxyl groups to engage in a more complex network of hydrogen bonds.
Computational analysis of these clusters, often using DFT to calculate interaction energies, reveals the delicate balance between hydrogen bonding and van der Waals interactions in determining the final supramolecular architecture. These theoretical insights are critical for the rational design of novel materials based on the self-assembly of functionalized diamondoids.
Simulations of Cluster Formation in Ultracold Environments
The aggregation of this compound has been studied under the unique conditions of ultracold helium nanodroplets (HNDs). nih.gov HNDs provide a superfluid, non-polar environment at temperatures below 20 K, which allows for the step-by-step assembly of molecules and the study of their intrinsic clustering preferences with minimal external perturbation. nih.gov
In these experiments, individual this compound molecules are introduced into the helium droplets, where they aggregate one by one. The resulting clusters are then analyzed, often using mass spectrometry, to determine which cluster sizes are particularly stable or abundant, referred to as "magic numbers." nih.gov For this compound, a notable preference for clusters consisting of eight molecules has been observed. nih.gov
To understand the structural basis for these observations, computational methods are employed. A search for favorable cluster structures is conducted using tools such as the Conformer-Rotamer Ensemble Sampling Tool (CREST), which is based on GFN (Geometry, Frequency, Noncovalent, and Extended Tight-Binding) methods. nih.gov This approach allows for the exploration of the potential energy surface of the molecular clusters to identify the most stable geometric arrangements. Subsequent high-level quantum mechanical calculations, such as Density Functional Theory (DFT), are then used to refine the energies and properties of these structures. nih.gov
The computational analysis for this compound clusters reveals that the diol molecules engage in a complex network of interactions. Unlike some other diamondoid derivatives that form highly ordered, predictable structures, the clusters of this compound are characterized by a more disordered arrangement. nih.gov
| Observed Cluster Preference for this compound in HNDs | Computational Method for Structural Analysis |
| Preference for clusters of eight molecules. nih.gov | Conformer-Rotamer Ensemble Sampling Tool (CREST). nih.gov |
| Some preference for trimers (three-molecule clusters) is also noted. nih.gov | Density Functional Theory (DFT) for single point energy computations. nih.gov |
Applications of 4,9 Dihydroxydiamantane in Advanced Materials Science
Integration into Polymeric Materials and Frameworks
The incorporation of the bulky and rigid diamantane cage into polymer backbones can significantly influence their physical and chemical properties. 4,9-Dihydroxydiamantane, with its two reactive hydroxyl groups, serves as a valuable monomer for the synthesis of a variety of high-performance polymers.
Rigid-rod polymers are known for their exceptional thermal stability and mechanical strength, arising from their highly ordered and extended chain structures. The incorporation of the diamantane moiety can further enhance these properties. While direct synthesis of polybenzazoles from this compound is not extensively documented, the synthesis of related polybenzazoles from 1,6-diamino-4,9-dihydroxydiamantane highlights the potential of this diamondoid structure. The rigid and three-dimensional nature of the diamantane unit can disrupt chain packing to some extent, potentially improving the solubility and processability of these otherwise intractable polymers, without compromising their high thermal stability.
Polyurethanes are a versatile class of polymers whose properties can be tailored by carefully selecting the constituent diols and diisocyanates. mdpi.comepa.govhacettepe.edu.trnih.govmdpi.comresearchgate.netresearchgate.net The introduction of this compound as a chain extender or as part of the hard segment can impart significant changes to the final material. mdpi.comepa.govhacettepe.edu.trnih.govmdpi.comresearchgate.netresearchgate.net The rigid and bulky nature of the diamantane cage is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polyurethanes. epa.gov This is due to the restriction of segmental motion imposed by the diamondoid structure.
The table below illustrates the general effects of different diisocyanate and diol structures on polyurethane properties, which can be extrapolated to predict the influence of incorporating this compound.
| Component | Structural Feature | Expected Effect on Polyurethane Properties |
| Diisocyanate | Aromatic (e.g., MDI, TDI) | High rigidity, strong intermolecular interactions, leading to high tensile strength and hardness. mdpi.comnih.gov |
| Aliphatic (e.g., HDI, HMDI) | Greater flexibility, better UV stability, lower tensile strength compared to aromatic PUs. mdpi.comnih.gov | |
| Diol (Chain Extender) | Linear, flexible | Contributes to the soft segment, enhancing elasticity and lowering Tg. hacettepe.edu.tr |
| This compound | Rigid, bulky cage structure | |
| - Increased Tg and thermal stability: The rigid structure restricts chain mobility. | ||
| - Enhanced mechanical strength: The diamondoid cage can act as a reinforcing agent. | ||
| - Modified morphology: The bulky group can influence the microphase separation between hard and soft segments. |
The incorporation of this compound is anticipated to create polyurethanes with a unique combination of high-temperature resistance and mechanical robustness, making them suitable for demanding applications.
Furthermore, diamantane derivatives can be used to create novel polymer nanocomposites. dntb.gov.uaresearchgate.netsemanticscholar.org The diamondoid molecules can act as molecular-level reinforcing agents, improving the mechanical properties of the host polymer matrix. Their uniform size and shape allow for precise control over the nanocomposite structure and properties. Research has shown that the incorporation of nanodiamonds, which share structural similarities with diamantane, can enhance the thermal and mechanical properties of various polymers. dntb.gov.ua
Engineering plastics are a class of polymeric materials that exhibit superior mechanical and thermal properties compared to commodity plastics. dhlamina.itmcam.com The unique attributes of the this compound molecule make it an attractive component for the development of new high-performance engineering plastics. dhlamina.itmcam.comarkema.com The inherent rigidity, high thermal stability, and low coefficient of thermal expansion of the diamondoid structure can be imparted to the resulting polymer.
By incorporating this compound into the polymer backbone of materials like polyesters, polyamides, or polycarbonates, it is possible to create plastics with:
Elevated operating temperatures: Due to the high thermal stability of the diamantane cage.
Improved dimensional stability: The rigid structure minimizes thermal expansion and contraction.
Enhanced mechanical strength and stiffness: The diamondoid acts as a molecular reinforcement.
These enhanced properties would make such diamantane-based engineering plastics suitable for demanding applications in the automotive, aerospace, and electronics industries.
Role in Nanomaterials and Nanotechnology
The precise structure and unique electronic properties of diamondoids, including this compound, make them valuable building blocks for the bottom-up fabrication of nanomaterials and nanodevices.
Diamondoids have shown significant promise in the field of nanoelectronics. Monolayers of diamondoids have been demonstrated to be effective electron emitters, a property that can be harnessed in various vacuum electronic devices. google.com The negative electron affinity of diamond surfaces, a property shared by diamondoids, facilitates the emission of electrons with low applied electric fields. While not specifically mentioning this compound, the general principles apply to functionalized diamondoids. The hydroxyl groups of this compound could be used to anchor the molecules to a substrate, forming a self-assembled monolayer capable of electron emission. researchgate.netresearchgate.net
In the realm of light-emitting diodes (LEDs), particularly organic light-emitting diodes (OLEDs), the properties of the constituent materials are paramount. ifmo.runorthwestern.educityu.edu.hkchemrxiv.orgresearchgate.net While the direct application of this compound in OLEDs is not well-documented, its derivatives could potentially serve various functions. The rigid diamondoid core could be functionalized with chromophoric or charge-transporting moieties. The insulating nature of the diamondoid cage could also be utilized to create well-defined emitting layers or to control charge injection and transport within the device. The high thermal stability of the diamantane structure could also contribute to the operational lifetime of the OLED device by preventing thermal degradation of the active layers.
Construction of Hybrid Organic-Inorganic Nanocomposites
Hybrid organic-inorganic materials combine the distinct properties of both components—for instance, the mechanical strength and thermal stability of inorganic materials with the flexibility of organic polymers. mdpi.com These materials are synthesized by integrating organic and inorganic components at the nanoscale. nih.govrsc.org Functionalized diamondoids like this compound are ideal organic building blocks for these composites. The hydroxyl groups can form strong covalent or hydrogen bonds with inorganic components, such as silica (B1680970) or metal oxides, through processes like the sol-gel method. mdpi.com This integration allows for the creation of nanocomposites with enhanced and synergistic features, suitable for applications ranging from biomedicine to electronics. rsc.orgnih.gov The precise structure of this compound allows for a high degree of control over the final architecture of the nanocomposite material.
Potential in Molecular Electronics and Mechanics
The unique, rigid structure and nanoscale dimensions of diamondoids make them promising candidates for applications in molecular electronics and mechanics. rsc.org Functionalization is key to unlocking this potential, allowing these molecules to be integrated into larger systems. The hydroxyl groups of this compound can act as anchor points to connect the diamondoid core to other components, such as electrodes or other molecules. This could enable the development of molecular-scale wires, switches, or sensors. In molecular mechanics, their inherent stiffness and stability are highly desirable for constructing nanoscale mechanical components. rsc.org
Supramolecular Self-Assembly for Controlled Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. The well-defined geometry and functional groups of this compound make it an excellent candidate for predictable self-assembly into complex architectures.
Vapor-Phase Self-Assembly of Functionalized Diamondoids
Vapor-phase deposition is a powerful technique for creating highly ordered structures from functionalized diamondoids. researchgate.net In this process, the molecules are sublimated and then allowed to deposit onto a substrate under controlled conditions. This method avoids issues related to solvents and can produce very pure, crystalline deposits. The functional groups on the diamondoid, such as the hydroxyl groups on this compound, play a critical role in guiding the self-assembly process, leading to the formation of specific crystal structures. This technique is advantageous as it can be used to coat various types of substrates. researchgate.netresearchgate.net
Formation of Ordered Nanocrystals and Microcrystals
The self-assembly of functionalized diamondoids can lead to the formation of well-defined nanocrystals and microcrystals with specific shapes. For instance, studies on 1,3,5,7-tetrahydroxyadamantane, a related diamondoid, show that the hydroxyl groups direct the formation of the crystalline structure through hydrogen bonds. researchgate.net Similarly, the two hydroxyl groups on this compound are expected to direct its assembly into ordered structures. The resulting crystals can exhibit unique optical and electronic properties determined by their precise molecular arrangement.
Design of Host-Guest Systems and Molecular Recognition Scaffolds
The rigid structure of this compound makes it an excellent component for host-guest systems, where one molecule (the host) forms a cavity that can bind another molecule (the guest). The diamondoid can act as either the guest or as part of a larger host scaffold. Its specific shape and the placement of its hydroxyl groups allow for selective binding, a key principle of molecular recognition.
Experimental data shows that this compound forms a 1:1 inclusion complex with β-Cyclodextrin (β-CD), a common host molecule. The interaction is characterized by a strong binding affinity, driven primarily by enthalpy changes. This demonstrates the capability of this compound to participate in specific, non-covalent interactions, which is fundamental for designing molecular recognition systems. The binding is largely hydrophobic in nature, a common feature in cyclodextrin (B1172386) host-guest complexes. nih.gov
Data Tables
Table 1: Host-Guest Binding Properties of this compound with β-Cyclodextrin This table details the thermodynamic parameters for the 1:1 binding interaction between this compound and β-Cyclodextrin in water at 25.0 °C, as determined by Isothermal Titration Calorimetry.
| Parameter | Value | Unit |
| Association Constant (K_a) | 1.15 x 10^5 (± 6.14 x 10^4) | M⁻¹ |
| Dissociation Constant (K_d) | 8.7 (± 5) | µM |
| Gibbs Free Energy (ΔG) | -28.89 (± 1.48) | kJ mol⁻¹ |
| Enthalpy (ΔH) | -37.2 (± 1.7) | kJ mol⁻¹ |
| Entropy (ΔS) | -28.2 (± 11.4) | J mol⁻¹ K⁻¹ |
Catalytic Applications and Coordination Chemistry Involving 4,9 Dihydroxydiamantane
Development of Diamondoid-Based Ligands for Metal Catalysis
The bulky and electron-donating nature of the diamantyl cage makes it an attractive scaffold for developing ligands for metal catalysis. These ligands can impart high stability and specific selectivity to catalytic processes.
Primary and secondary phosphine (B1218219) oxides derived from diamondoids have emerged as effective pre-ligands for palladium-catalyzed cross-coupling reactions. anr.frnih.gov These air-stable compounds can tautomerize in the presence of transition metal complexes to form the active phosphinous acid ligands. nih.gov The bulkiness of the diamantyl or adamantyl substituent is crucial for the effectiveness of these catalysts.
Researchers have developed primary diamantyl phosphine oxides that serve as a valuable class of ligands for challenging reactions like the Palladium-Catalyzed C2-H Arylation of unprotected (N-H)-indoles. anr.fr Similarly, di(1-adamantyl)phosphine oxide, a close structural analogue, has been used to synthesize highly effective palladium(II) precatalysts for Suzuki reactions involving unreactive aryl chlorides. nih.gov These catalysts, featuring bulky adamantyl groups, are thought to form monoligated palladium species that are catalytically active. nih.gov The performance of these diamondoid-based ligands is often superior to those with less bulky substituents. nih.gov
Below is a table summarizing representative results from cross-coupling reactions using diamondoid-related phosphine oxide ligands.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Diamantyl Phosphine Oxide | N-H Indole, Aryl Halide | 2-Aryl Indole | Not Specified | anr.fr |
| POPd-Ad / POPd2-Ad | Aryl Chloride, Arylboronic Acid | Biaryl | High | nih.gov |
| Pd Complex of (1-Ad)₂P(O)H | (Benz)oxazole, Aryl Halide | Arylated (Benz)oxazole | High | acs.orgacs.org |
Table 1: Examples of Cross-Coupling Reactions Catalyzed by Palladium Complexes with Diamondoid-related Phosphine Oxide Ligands.
The two hydroxyl groups in 4,9-dihydroxydiamantane provide ideal anchor points for immobilizing catalytic species onto a support. This approach allows for the creation of heterogeneous catalysts that are easily separable and recyclable. A key strategy involves functionalizing the hydroxyl groups with other ligand moieties, such as primary phosphines, and then depositing a metal like palladium. anr.fr
This method has been used to create hybrid nanomaterials where palladium is supported on assemblies of diamondoid crystals. anr.fr The resulting porous materials possess a high specific surface area and have demonstrated applications not only in catalysis but also in gas sensing. anr.fr The rigid diamondoid framework ensures that the catalytic centers are well-dispersed and accessible, preventing agglomeration and deactivation. The ability to difunctionalize diamondoids with both hydroxy and phosphine oxide groups is particularly advantageous for creating these robust, supported systems. anr.fr
Coordination Chemistry of Functionalized Diamantanes
The functionalization of the diamantane cage opens up possibilities for its use as a building block in coordination chemistry, leading to the formation of discrete metal complexes and extended structures like metal-organic frameworks.
Derivatives of this compound, where the hydroxyl groups are replaced by or used to anchor other donor groups (e.g., amines, phosphines, pyridyls), can act as unique ligands for metal centers. The rigid diamondoid backbone imposes a fixed distance and orientation between the donor atoms, influencing the geometry and properties of the resulting metal complex. rsc.org
Computational studies on N-doped diamondoids complexed with transition metal cations show strong non-covalent binding, with interaction energies increasing with the size of the diamondoid core. researchgate.net This suggests that the large, polarizable surface of the diamantane cage plays a critical role in stabilizing metal coordination. researchgate.net When functionalized to act as a bidentate chelating ligand, the 4,9-disubstituted diamantane derivative would create a large, rigid bite angle, which could enforce unusual coordination geometries on the metal center. The coordination can lead to mononuclear complexes with defined stereochemistry or be used to link multiple metal centers in polynuclear structures. nih.govresearchgate.net The specific geometry enforced by the diamantane backbone can influence the electronic, magnetic, and reactive properties of the metal complex.
| Property | Description | Potential Impact |
| Rigidity | The diamondoid cage is conformationally locked. | Enforces specific coordination geometries and bite angles. |
| Bulkiness | The diamantane scaffold is sterically demanding. | Provides kinetic stability to the metal center and can create specific pockets for substrate binding in catalysts. |
| Electron-Donating | The sp³-carbon framework is electron-rich. | Enhances the electron density at the metal center, potentially influencing its catalytic activity. |
| Tunability | The hydroxyl groups at the 4 and 9 positions allow for diverse functionalization. | Enables the synthesis of a wide range of ligands with different donor atoms (N, P, O, etc.) and electronic properties. |
Table 2: Key Ligand Properties of Functionalized this compound.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic struts. The tetrahedral symmetry and rigidity of many diamondoid molecules make them excellent candidates for use as building blocks (tectons) in the construction of MOFs with a diamond-like (dia) topology. nih.govnih.gov
While this compound itself is a C2-symmetric molecule, it can be functionalized at the hydroxyl positions with linear linkers (e.g., pyridyl or carboxylate groups) to create a tetrahedral or other high-symmetry strut suitable for MOF construction. These functionalized diamantane units can then be connected by metal secondary building units (SBUs) to form highly porous, three-dimensional networks. acs.org The use of diamondoid struts can lead to interpenetrated frameworks that exhibit dynamic properties, such as reversible structural transformations in response to guest molecules. nih.govacs.org The inherent porosity and the unique chemical environment within the diamondoid-based MOF channels make them promising for applications in gas storage, separation, and sensing. nih.govchemistryviews.org
Optical and Electronic Properties in Advanced Device Applications
Photoluminescence and Fluorescence Studies of Functionalized Diamondoids
Pristine diamondoids exhibit intrinsic photoluminescence in the ultraviolet spectral region, a property attributed to their sp³-hybridized carbon framework. oxinst.com This inherent fluorescence can be significantly modified through strategic functionalization. The introduction of substituents onto the diamantane cage can alter the electronic structure, influencing the nature of excited states and their subsequent decay pathways, which in turn affects the photoluminescent behavior. acs.org
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for optoelectronic applications. In functionalized diamondoids, several factors can influence this yield and the associated radiative decay rates.
The nature of the functional group plays a pivotal role. Computational studies have shown that functionalization can sometimes lead to the quenching of UV luminescence. For instance, the introduction of a thiol group onto an adamantane (B196018) cage was found to lower the optical gap and quench the intrinsic fluorescence, likely by introducing new non-radiative decay pathways. researchgate.net Conversely, other modifications can enhance fluorescence. Studies on methylated adamantanes have shown that these functionalized diamondoids fluoresce in the gas phase with higher quantum yields than their pristine counterparts. acs.org This suggests that it is possible to overcome fluorescence quenching and tailor the electronic structure to promote radiative decay. acs.org
Molecular rigidity is another key factor. The rigid cage-like structure of diamondoids inherently limits vibrational motions that can lead to non-radiative energy dissipation. This structural rigidity is beneficial for maintaining high fluorescence quantum yields. nih.gov Alterations that increase molecular rigidity tend to enhance emission, while functional groups that introduce flexible bonds or promote intermolecular interactions can provide pathways for non-radiative decay, thus lowering the quantum yield.
The surrounding environment, such as the solvent or solid-state matrix, can also impact fluorescence properties. The polarity of the medium can influence the energy levels of the excited state and affect the balance between radiative and non-radiative decay rates. semanticscholar.orgmdpi.com
| Factor | Influence on Quantum Yield (ΦF) | Mechanism / Example |
|---|---|---|
| Nature of Functional Group | Can either enhance or quench fluorescence. | Methyl groups have been shown to enhance ΦF in adamantanes, while thiol groups can quench fluorescence. acs.orgresearchgate.net |
| Molecular Rigidity | Higher rigidity generally leads to higher ΦF. | The intrinsic cage structure of diamondoids limits non-radiative decay from molecular vibrations. nih.gov |
| Excited State Dynamics | The balance between radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing) decay rates determines ΦF. | Functional groups can introduce new electronic states that facilitate non-radiative pathways, lowering the quantum yield. |
| Environmental Factors | Solvent polarity and solid-state packing can alter excited state energies and decay pathways. | Intermolecular interactions in the solid state can either suppress or promote non-radiative decay. semanticscholar.orgmdpi.com |
The wide optical gap of pristine diamondoids, which lies in the deep UV region, can be systematically tuned through the covalent attachment of functional groups. researchgate.net This tunability is crucial for tailoring the material's absorption and emission properties to match the requirements of specific optoelectronic devices. The introduction of hydroxyl groups, as in 4,9-dihydroxydiamantane, is one such strategy to modify the electronic structure.
Functionalization affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Electron-donating groups (push-type) like -OH, -NH₂, and -CH₃ tend to raise the HOMO energy level, while electron-withdrawing groups (pull-type) such as -NO₂ and -CN lower the LUMO energy level. researchgate.netias.ac.in Both types of functionalization typically lead to a reduction in the HOMO-LUMO energy gap compared to the pristine diamondoid. researchgate.net
Computational studies based on density functional theory (DFT) have quantified these effects. For diamantane, the calculated HOMO-LUMO gap is approximately 7.38 eV. researchgate.net Mono-functionalization with an electron-donating hydroxyl (-OH) group reduces this gap, and the effect is more pronounced with stronger donors or multiple substitutions. ias.ac.in Similarly, electron-withdrawing groups can significantly lower the energy gap. This "push-pull" doping strategy is an effective way to tune the electronic and optical properties. ias.ac.inresearchgate.net Double functionalization has been shown to be even more efficient in tuning the band gap compared to single functionalization. nih.gov
| Compound | Functional Group Type | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|
| Diamantane (Pristine) | N/A | 7.38 researchgate.net |
| Mono-hydroxydiamantane | Electron-Donating | 7.19 ias.ac.in |
| Mono-aminodiamantane | Electron-Donating | 6.85 ias.ac.in |
| Mono-nitrodiamantane | Electron-Withdrawing | 5.88 ias.ac.in |
| Di-nitrodiamantane | Electron-Withdrawing | 5.21 ias.ac.in |
| Tetra-nitrodiamantane | Electron-Withdrawing | 4.22 ias.ac.in |
Applications in Optoelectronic Devices and Sensors
The capacity to tailor the electronic properties of dihydroxydiamantane and other derivatives makes them valuable building blocks for a range of electronic and optical technologies. rsc.org Their inherent stability and well-defined structures are advantageous for creating reliable and reproducible device components. acs.orgresearchgate.net
Functionalized diamondoids are being explored for their potential in next-generation displays and lighting. Their tunable electronic properties and high stability make them candidates for various roles within an Organic Light-Emitting Diode (OLED) structure. An OLED typically consists of several organic layers sandwiched between two electrodes, where the injection and recombination of charge carriers lead to light emission. semanticscholar.org
Given their tunable HOMO-LUMO gaps, functionalized diamondoids could potentially be engineered as host materials or emitters in the emissive layer of an OLED. By selecting appropriate functional groups, the emission color could be tuned across the visible spectrum. Furthermore, their rigid structure could help in creating stable, amorphous thin films, which are crucial for preventing crystallization and ensuring the longevity of OLED devices. Research has also pointed towards the potential application of functionalized diamond-like materials in field-emission displays (FEDs), which represents an alternative display technology. researchgate.netnih.gov
A significant application of functionalized diamantane, including hydroxylated derivatives, is in the fabrication of chemical sensors. acs.org Research has demonstrated the assembly of sp³-carbon-based chemical sensors using difunctionalized diamondoids. nih.govresearchgate.net
Specifically, a compound combining hydroxyl and primary phosphine (B1218219) oxide groups on a diamantane core, 9-(hydroxydiamant-4-yl)phosphine, has been used to create sensitive gas sensors. ubfc.fr These sensors are assembled by vapor deposition and can be used in their pristine form or as composites with a palladium nanolayer. nih.govubfc.fr The resulting devices have shown effective and reversible detection of toxic gases such as nitrogen dioxide (NO₂) down to parts-per-billion (ppb) levels and ammonia (B1221849) (NH₃) at parts-per-million (ppm) concentrations. nih.govubfc.fr The sensing mechanism in these p-type sensors involves changes in electrical resistance upon adsorption of gas molecules. ubfc.fr The nanoporosity of the material, derived from hydrogen bonding between the functionalized diamondoid molecules, provides a high surface area for gas interaction, enhancing sensitivity. nih.gov
The generation of white light from a single molecular material is a significant goal for solid-state lighting, aiming to simplify the complex structures of current white OLEDs which often rely on multiple emitters. While there has been progress in creating single-compound white-light emitters using other classes of organic molecules, such as coumarin (B35378) derivatives, the application of functionalized diamondoids in this specific area is not yet well-established in the scientific literature. ifmo.ru The primary challenge lies in achieving broad emission across the entire visible spectrum from a single, stable excited state or a combination of excited states within one molecule. The current research focus for diamondoids has been on tuning their emission to specific wavelengths rather than generating broad, white light.
Future Research Directions and Emerging Areas
Exploration of Novel Functionalization Pathways and Synthetic Methodologies
The future of 4,9-dihydroxydiamantane chemistry lies in the development of more sophisticated and selective functionalization techniques. While hydroxylated diamondoids are recognized as primary precursors for subsequent substitutions, current methods can be intricate. researchgate.netrsc.org Research is moving towards creating a broader palette of derivatives with tailored properties.
Key areas of exploration include:
Selective Derivatization: Developing novel catalytic systems and reaction conditions to selectively replace the hydroxyl groups with other functionalities like thiols, amines, alkyl phosphines, and metals is a priority. researchgate.net This will enable the synthesis of bifunctional and heterofunctional diamantanes, where different groups are attached to the 4- and 9- positions, opening up possibilities for complex molecular architectures.
Advanced Substitution Reactions: New synthetic protocols, such as those inspired by the Mitsunobu reaction, are being investigated to allow for a wider range of carbon-carbon and carbon-heteroatom bond formations under milder conditions. uni-giessen.de These methods are crucial for incorporating the rigid diamantane core into larger, more complex systems like catalysts and molecular balances. uni-giessen.de
Polymer Precursors: The bifunctional nature of this compound makes it an ideal monomer for creating novel polymers. Future work will focus on controlled polymerization reactions to produce high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical strength inherited from the diamondoid cage. researchgate.netrsc.org
Advanced Computational Design and Predictive Modeling of Diamondoid Materials
Computational chemistry is an indispensable tool for accelerating the discovery and design of new diamondoid-based materials. researchgate.net Advanced modeling allows researchers to predict the properties of yet-to-be-synthesized this compound derivatives, guiding experimental efforts toward the most promising candidates.
Future computational research will focus on:
Predictive Property Analysis: Utilizing methods like Density Functional Theory (DFT) to predict the electronic, optical, and mechanical properties of new derivatives with high accuracy. tsri.or.thresearchgate.net This includes calculating HOMO-LUMO gaps, which are crucial for applications in molecular electronics, and simulating vibrational spectra (e.g., Raman) to help characterize newly synthesized compounds. researchgate.netresearchgate.net
Reaction Mechanism Simulation: Modeling potential synthetic pathways to understand reaction kinetics and thermodynamics, thereby optimizing reaction conditions for higher yields and selectivity.
Crystal Engineering: Employing Monte Carlo simulations and other methods to predict how functionalized diamantanes, including this compound derivatives, will pack into crystalline structures. nih.gov This is fundamental for designing materials with specific solid-state properties, such as nonlinear optics or high-performance dielectrics.
| Compound | Experimental IE (eV) | Calculated IE (M06-2X) (eV) | Difference (ΔIE) (eV) |
|---|---|---|---|
| 1-Adamantanol | 9.25 | 9.45 | 0.20 |
| 2-Adamantanol | 9.30 | 9.51 | 0.21 |
| 1-Cyanoadamantane | 9.78 | 9.93 | 0.15 |
| Amantadine | 8.33 | 8.50 | 0.17 |
This table, adapted from data on adamantane (B196018) derivatives, illustrates how computational methods like DFT are used. The M06-2X functional consistently provides close predictions of experimental ionization energies, highlighting the predictive power of these tools for designing new diamantane-based materials. rsc.org
Expansion of Supramolecular Assembly Strategies for Nanoscale Devices
The precise geometry and bifunctionality of this compound make it an exceptional candidate for bottom-up nanofabrication through molecular self-assembly. The hydroxyl groups can act as directional hydrogen bond donors and acceptors, guiding the molecules to form highly ordered structures.
Emerging areas in this field include:
Hydrogen-Bonded Networks: Investigating the self-assembly of this compound into one-, two-, and three-dimensional networks driven by hydrogen bonding. rsc.org These ordered arrays could serve as templates or scaffolds for organizing other molecules or nanoparticles.
Surface Patterning: Creating self-assembled monolayers (SAMs) on various substrates. researchgate.net By converting the hydroxyl groups to thiols to create diamantane-4,9-dithiol, researchers can achieve strong anchoring to gold surfaces. Such SAMs are being explored for their unique electron emission properties and potential use in compact, high-brightness electron guns. nih.govuni-giessen.de
Molecular "Necklaces" and Wires: Research on diamantane-4,9-dithiol has demonstrated its ability to polymerize on metal surfaces, forming linear "necklace-chain nanodiamond hybrid materials." uni-giessen.de Future work will aim to control the length and properties of these molecular wires for applications in nanoelectronics.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology
The full potential of this compound will be realized through collaborative research that spans multiple scientific disciplines. Its unique combination of a nanoscale diamond-like core and versatile chemical functionality makes it a platform molecule for innovation at the intersection of chemistry, materials science, and nanotechnology. researchgate.net
Future interdisciplinary directions include:
Molecular Building Blocks for Nanotechnology: Using functionalized diamondoids as rigid, stable building blocks to construct nanoscale devices and machinery. researchgate.net Their exceptional stiffness and thermal stability are properties inherited from bulk diamond, making them ideal for creating robust nanostructures. rsc.org
Advanced Polymer Composites: Incorporating this compound derivatives into polymer matrices to enhance thermal, mechanical, and optical properties. The diamondoid core can improve material hardness and resistance to degradation. researchgate.net
Biomedical Applications: While outside the direct scope of materials science, the biocompatibility of diamondoids opens avenues for their use as scaffolds in tissue engineering or as rigid linkers in complex biomolecules, representing a convergence of materials science and biotechnology. researchgate.net
Q & A
Q. How can researchers resolve conflicting reports on the stability of this compound in solution?
- Analysis : Stability depends on solvent polarity and pH. Acidity promotes dehydration to anhydrous forms, while aqueous buffers stabilize hydroxyl groups. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring clarify degradation pathways. Contradictions often arise from unaccounted humidity or temperature fluctuations .
Application-Oriented Questions
Q. What role can this compound play in designing metal-organic frameworks (MOFs)?
- Methodological Answer : Its rigid diamondoid core and dual hydroxyl groups serve as nodes for coordinating metal ions (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis with terephthalic acid linkers creates porous MOFs for gas storage. BET surface area analysis and CO₂ adsorption isotherms validate performance .
Q. Are there computational tools to predict the pharmacokinetic properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
